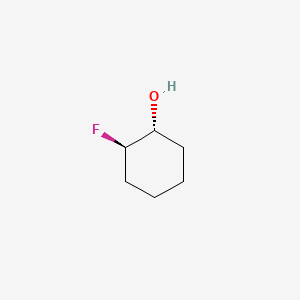

trans-2-Fluorocyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYKFDDTPIOYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984174 | |

| Record name | 2-Fluorocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-60-0 | |

| Record name | 2-Fluorocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of trans-2-Fluorocyclohexanol from Cyclohexene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trans-2-Fluorocyclohexanol, a valuable fluorinated building block in medicinal chemistry and materials science, via the ring-opening of cyclohexene oxide. This document provides a comprehensive overview of the reaction, including established methodologies, mechanistic insights, and detailed experimental protocols derived from available literature.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. As such, the development of efficient and stereoselective fluorination methods is of paramount importance. The ring-opening of epoxides with a fluoride source represents a direct and atom-economical approach to the synthesis of β-fluoroalcohols. The reaction of cyclohexene oxide with a nucleophilic fluoride source proceeds via an SN2 mechanism, resulting in the formation of the trans-diastereomer, this compound. This guide will explore the key aspects of this transformation.

Reaction Mechanism and Stereoselectivity

The synthesis of this compound from cyclohexene oxide is a classic example of a nucleophilic epoxide ring-opening reaction. The reaction proceeds via an SN2 pathway, where the fluoride ion attacks one of the electrophilic carbon atoms of the epoxide ring. This backside attack forces the inversion of stereochemistry at the point of attack, leading to the exclusive formation of the trans product.

The reaction is typically acid-catalyzed, which involves the protonation of the epoxide oxygen. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Lewis acids can also be employed to activate the epoxide ring.

Experimental Protocols

Several reagents can be employed to achieve the hydrofluorination of cyclohexene oxide. The choice of reagent often depends on factors such as handling requirements, safety, and desired reactivity.

Method A: Using Pyridinium Poly(hydrogen fluoride) (Olah's Reagent)

Pyridinium poly(hydrogen fluoride), commonly known as Olah's reagent, is a widely used and effective fluorinating agent for the ring-opening of epoxides. It is a more manageable alternative to anhydrous hydrogen fluoride.

Experimental Protocol:

-

Reaction Setup: In a fume hood, a solution of cyclohexene oxide (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is prepared in a polyethylene or Teflon flask. The flask is equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Reagent Addition: Pyridinium poly(hydrogen fluoride) (typically 70% HF/30% pyridine, ~2.0-3.0 eq.) is added dropwise to the stirred solution. Caution: HF and its complexes are corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn, and the reaction should be conducted in a well-ventilated fume hood.

-

Reaction: The reaction mixture is stirred at 0 °C for a specified time, typically ranging from 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the excess acid. This should be done slowly to control the effervescence.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Method B: Catalytic Hydrofluorination using Benzoyl Fluoride

A milder, catalytic approach for the hydrofluorination of cyclohexene oxide has been developed, which avoids the use of highly corrosive HF-amine complexes.[1]

Experimental Protocol:

-

Reaction Setup: To a reaction vessel is added cyclohexene oxide (1.0 eq.), benzoyl fluoride (1.2 eq.), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (1.0 eq.), and a catalytic amount of a suitable base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (e.g., 10 mol%).[1] The reaction is typically carried out in a suitable solvent like acetonitrile.

-

Reaction: The mixture is heated to a specified temperature, for example, 50 °C, and stirred for several hours until the reaction is complete (monitored by TLC or GC).[1]

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired product.

Quantitative Data

The yield and diastereoselectivity of the synthesis of this compound are dependent on the specific reaction conditions and reagents employed.

| Method | Fluoride Source | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (trans:cis) | Reference |

| A | Pyridinium Poly(hydrogen fluoride) | - | CH₂Cl₂ | 0 | 1-4 | 70-85 | >98:2 | General Procedure |

| B | Benzoyl Fluoride | DBN, HFIP | Acetonitrile | 50 | 12 | ~80 | >98:2 | [1] |

Note: The data presented are representative and may vary based on the specific experimental setup and scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound using Method A.

Conclusion

The synthesis of this compound from cyclohexene oxide is a robust and stereoselective transformation that can be achieved through various methods. The use of Olah's reagent provides a reliable and high-yielding route, while catalytic methods offer a milder alternative. The choice of methodology will depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations. This guide provides the necessary technical information for researchers and professionals to successfully implement this important fluorination reaction in their work.

References

Conformational Landscape of trans-2-Fluorocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of trans-2-fluorocyclohexanol, a molecule of significant interest in medicinal chemistry and stereochemical studies. Understanding the three-dimensional structure and the subtle interplay of non-covalent interactions is paramount for the rational design of bioactive molecules. This document summarizes key experimental and computational findings, offering a detailed look into the factors governing its structural equilibrium.

Core Concepts: The Chair Conformations and Intramolecular Forces

This compound exists as an equilibrium between two primary chair conformations: the diequatorial (ee) conformer, where both the fluorine and hydroxyl substituents occupy equatorial positions, and the diaxial (aa) conformer, where both occupy axial positions. The relative stability of these two forms is dictated by a combination of steric effects, dipole-dipole interactions, and, most critically, the potential for intramolecular hydrogen bonding.

The diequatorial conformer is stabilized by a significant intramolecular hydrogen bond between the equatorial hydroxyl group (donor) and the equatorial fluorine atom (acceptor).[1][2] This attractive O-H···F interaction is a key determinant of the overall conformational preference.

Quantitative Conformational Analysis

The conformational equilibrium between the diaxial (aa) and diequatorial (ee) forms has been rigorously quantified using NMR spectroscopy across various solvents. The free energy difference (ΔG°aa-ee) provides a direct measure of the relative stability of the two conformers.

| Solvent | ΔG°aa-ee (kcal mol⁻¹) | % ee Conformer | % aa Conformer | Temperature (K) |

| CCl₄ (Carbon Tetrachloride) | 1.5 | 93.1 | 6.9 | 193 |

| CS₂ (Carbon Disulfide) | 1.5 | 93.1 | 6.9 | 193 |

| C₇D₈ (Toluene-d8) | 1.4 | 91.3 | 8.7 | 193 |

| CD₂Cl₂ (Dichloromethane-d2) | 1.3 | 89.1 | 10.9 | 193 |

| CDCl₃ (Chloroform-d1) | 1.3 | 89.1 | 10.9 | 193 |

| (CD₃)₂CO (Acetone-d6) | 1.2 | 86.5 | 13.5 | 193 |

| Vapour Phase (Calculated) | 1.6 | 94.2 | 5.8 | N/A |

Data sourced from low-temperature NMR experiments. 1 cal = 4.184 J.[1][2]

The data clearly indicates a strong preference for the diequatorial (ee) conformer in all environments. This preference is most pronounced in non-polar solvents and the vapour phase, where solvent competition for hydrogen bonding is minimal.[1][2] In more polar, hydrogen-bond-accepting solvents like acetone, the energy difference slightly decreases as the solvent can interact with the hydroxyl group, marginally stabilizing the diaxial form.[1][2]

Comparison with computational models (ab initio theory at the 6-31G*(MP2) level) predicted a ΔG value of 1.1 kcal mol⁻¹, which is lower than the experimentally derived vapour state value of 1.6 kcal mol⁻¹.[1][2] This discrepancy highlights the crucial role of the intramolecular O-H···F hydrogen bond, which provides an additional stabilization of approximately 1.6 kcal mol⁻¹ to the diequatorial conformer, an effect not fully captured by the theoretical model of the time.[1][2]

Experimental Protocols

The quantitative data presented was primarily obtained through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

-

Sample Preparation : High-purity samples of this compound were dissolved in a variety of deuterated solvents (e.g., CCl₄, CD₂Cl₂, acetone-d₆).

-

Low-Temperature NMR Acquisition : ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer equipped with a variable temperature unit. The temperature was lowered (e.g., to 193 K) to slow the rate of chair-chair interconversion, allowing for the distinct signals of the diaxial and diequatorial conformers to be resolved and observed simultaneously.[1][2]

-

Data Analysis :

-

Conformer Population : The relative populations of the 'aa' and 'ee' conformers were determined by direct integration of their well-resolved signals in the low-temperature spectra.[1][2]

-

Thermodynamic Parameters : The equilibrium constant (Keq = [ee]/[aa]) was calculated from the conformer populations. This value was then used to determine the standard free energy difference (ΔG°) between the conformers using the equation ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Implications for Drug Development

The pronounced stability of the diequatorial conformer, locked in place by the intramolecular hydrogen bond, has significant implications for medicinal chemistry.

-

Receptor Binding : The rigidified, well-defined conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Pharmacokinetic Properties : Intramolecular hydrogen bonding can "shield" the polar hydroxyl and fluoro groups, increasing the molecule's lipophilicity. This can enhance membrane permeability and oral absorption, crucial properties for drug candidates.[3]

-

Metabolic Stability : The conformational rigidity can influence the accessibility of certain sites to metabolic enzymes, potentially altering the molecule's metabolic profile.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Conformational analysis. Part 28. OH⋯F hydrogen bonding and the conformation of this compound | Semantic Scholar [semanticscholar.org]

- 3. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of trans-2-Fluorocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of trans-2-Fluorocyclohexanol. Due to the limited availability of published experimental spectra for this specific compound in public databases, this document focuses on predicted spectroscopic data derived from established principles and analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate laboratory investigation.

Molecular Structure and Properties

This compound is a halogenated cyclic alcohol with the chemical formula C₆H₁₁FO and a molecular weight of 118.15 g/mol .[1] Its structure consists of a cyclohexane ring substituted with a fluorine atom and a hydroxyl group in a trans configuration.

Chemical Structure:

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (CH-OH) | 3.8 - 4.2 | ddd (doublet of doublet of doublets) | J(H1,H2) ≈ 8-10, J(H1,H6a) ≈ 8-10, J(H1,H6e) ≈ 3-5 |

| H-2 (CH-F) | 4.5 - 4.9 | dddd (doublet of doublet of doublet of doublets) | J(H2,F) ≈ 45-50, J(H2,H1) ≈ 8-10, J(H2,H3a) ≈ 8-10, J(H2,H3e) ≈ 3-5 |

| H-3, H-4, H-5, H-6 (CH₂) | 1.2 - 2.2 | m (multiplet) | - |

| OH | Variable | br s (broad singlet) | - |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to Fluorine |

| C-1 (CH-OH) | 70 - 75 | ²J(C,F) ≈ 15-20 Hz |

| C-2 (CH-F) | 90 - 95 | ¹J(C,F) ≈ 170-190 Hz |

| C-3, C-6 | 30 - 35 | ³J(C,F) ≈ 5-10 Hz |

| C-4, C-5 | 20 - 25 | ⁴J(C,F) ≈ 0-2 Hz |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H | Stretching (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C-O | Stretching | 1050 - 1150 | Strong |

| C-F | Stretching | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Data (Electron Ionization)

| m/z | Interpretation | Relative Abundance |

| 118 | [M]⁺ (Molecular Ion) | Low to Medium |

| 100 | [M - H₂O]⁺ | Medium |

| 98 | [M - HF]⁺ | Medium to High |

| 57 | [C₄H₉]⁺ (Cyclohexyl fragment loss) | High (Base Peak) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or ethanol for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol or ethanol and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

-

GC-MS Setup:

-

Set up the GC with an appropriate column (e.g., a non-polar capillary column).

-

Set the GC oven temperature program to ensure separation from the solvent and any impurities.

-

Set the MS parameters: for EI, a standard ionization energy of 70 eV is used. Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

-

The compound will be vaporized, separated by the GC column, and then enter the MS source.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical connection between the molecular structure and the spectral features.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and standardized protocols for their experimental determination. Researchers can use this information to guide their analytical work and interpret the resulting data.

References

"trans-2-Fluorocyclohexanol" CAS number and molecular properties

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Properties

trans-2-Fluorocyclohexanol is a halogenated alcohol with significant applications in organic synthesis and medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom confer specific chemical and physical properties that make it a valuable building block.

Table 1: Quantitative Data Summary

| Property | Value | Citation |

| CAS Number | 656-60-0 | [1][2][3][4][5] |

| Molecular Formula | C6H11FO | [1][5] |

| Molecular Weight | 118.15 g/mol | [1][5] |

| Melting Point | 21 °C | [4] |

| Boiling Point | 60 °C at 12 mmHg | [4] |

| Density | 1.04 g/mL | [4] |

| Refractive Index | 1.4446 | [4] |

| Flash Point | 166 °C | [4] |

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound involves the ring-opening of cyclohexene oxide with a fluoride source. This reaction proceeds via an SN2 mechanism, leading to the trans configuration of the fluorine and hydroxyl groups.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established methods for the synthesis of fluorohydrins from epoxides.

Materials:

-

Cyclohexene oxide

-

Triethylamine trihydrofluoride (Et3N·3HF) or potassium fluoride (KF) on a solid support

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a solution of cyclohexene oxide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine trihydrofluoride (1.5 equivalents) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to afford pure this compound.

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound is not typically involved in biological signaling pathways itself. However, the logical relationship of its synthesis is crucial for its application. The key transformation is the nucleophilic ring-opening of an epoxide.

Diagram 1: Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Reaction Mechanism of Epoxide Ring-Opening

The synthesis of this compound from cyclohexene oxide proceeds through an anti-addition mechanism, which is a key logical relationship in its formation.

Caption: Mechanism of the SN2 ring-opening of cyclohexene oxide by fluoride.

References

- 1. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to trans-2-Fluorocyclohexanol: Structure, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-Fluorocyclohexanol, a fluorinated cyclic alcohol with applications in organic synthesis and as a building block in medicinal chemistry. This document details its IUPAC nomenclature, stereochemical structure, and conformational analysis. A detailed experimental protocol for its synthesis via the ring-opening of cyclohexene oxide is provided, alongside a summary of its key physicochemical and spectroscopic data. Furthermore, the potential biological relevance of this and related halohydrins is discussed, offering context for its application in drug discovery and development.

IUPAC Name and Structure

The compound commonly known as "this compound" has a systematic IUPAC name that specifies its stereochemistry. The trans configuration indicates that the fluorine and hydroxyl substituents are on opposite sides of the cyclohexane ring. This results in a racemic mixture of two enantiomers. The IUPAC name for one of the enantiomers is (1R,2R)-2-fluorocyclohexan-1-ol , and its enantiomer is (1S,2S)-2-fluorocyclohexan-1-ol .

Molecular Structure:

The structure consists of a cyclohexane ring substituted with a fluorine atom and a hydroxyl group on adjacent carbons.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and characterization.

| Property | Value |

| Physical State | Colorless liquid |

| Melting Point | 21 °C |

| Boiling Point | 60 °C at 12 mmHg |

| Density | 1.04 g/cm³ |

| ¹H NMR (CDCl₃, ppm) | δ 4.5-4.2 (m, 1H, CHF), 3.8-3.5 (m, 1H, CHOH), 2.2-1.2 (m, 8H, CH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 95.5 (d, J=170 Hz, C-F), 72.5 (d, J=30 Hz, C-OH), 32.0, 28.0, 24.0, 21.0 (CH₂) |

| FTIR (neat, cm⁻¹) | 3400 (O-H stretch, broad), 2940, 2860 (C-H stretch), 1070 (C-O stretch), 1040 (C-F stretch) |

Synthesis of this compound

A common and stereoselective method for the synthesis of this compound is the ring-opening of cyclohexene oxide with a fluoride source. The trans product is formed via an Sₙ2-type mechanism where the nucleophilic fluoride attacks one of the epoxide carbons, leading to an anti-periplanar arrangement of the incoming fluoride and the departing oxygen. Amine-HF reagents, such as triethylamine trihydrofluoride (Et₃N·3HF), are often employed as they are safer and easier to handle than anhydrous hydrogen fluoride.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

Materials:

-

Cyclohexene oxide

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of cyclohexene oxide (1.0 eq) in dichloromethane in a round-bottom flask, add triethylamine trihydrofluoride (1.5 eq) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Stereochemistry and Conformational Analysis

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric and torsional strain. In the trans isomer, the two substituents can be either in a diaxial (a,a) or a diequatorial (e,e) arrangement. Due to the generally lower steric strain of equatorial substituents, the diequatorial conformer is significantly more stable and therefore the predominant form in solution.

The conformational equilibrium between the diaxial and diequatorial forms can be studied by low-temperature NMR spectroscopy. The coupling constants of the protons attached to the carbons bearing the fluorine and hydroxyl groups can provide information about their relative orientations.

Caption: Conformational equilibrium of this compound.

Biological Activity and Relevance in Drug Development

While specific signaling pathways for this compound are not extensively documented in the literature, the introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate their biological properties. Fluorination can enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Halohydrins, the class of compounds to which this compound belongs, are known to have a range of biological activities. They are also versatile intermediates in the synthesis of more complex biologically active molecules, including epoxides and various substituted alcohols. Some halohydrins have been investigated for their potential as enzyme inhibitors and for their role in the biodegradation of halogenated environmental pollutants. The toxicological profile of fluorinated organic compounds is an area of active research, as the metabolic fate of the carbon-fluorine bond can vary depending on the molecular context.

Conclusion

This compound is a valuable fluorinated building block in organic synthesis. Its stereoselective synthesis and well-defined conformational preferences make it an attractive starting material for the preparation of more complex molecules. While its specific biological activities are not yet fully elucidated, its structural motifs are relevant to the design of new therapeutic agents. This technical guide provides a foundational understanding of its chemical and physical properties to aid researchers in its application.

References

An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in trans-2-Fluorocyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

trans-2-Fluorocyclohexanol serves as a model system for studying intramolecular hydrogen bonding, a non-covalent interaction critical to molecular conformation, stability, and function. The formation of an O-H···F hydrogen bond significantly influences the conformational equilibrium of this molecule. This guide provides a comprehensive analysis of this phenomenon, integrating data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with theoretical computations. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are presented to offer a thorough understanding for researchers in chemistry and drug development, where such interactions are pivotal for molecular design and activity.

Introduction: The Conformational Landscape

This compound can exist in two primary chair conformations: one where the hydroxyl (-OH) and fluorine (-F) substituents are both in equatorial positions (eq-eq), and another where they are both in axial positions (ax-ax). The presence of an intramolecular hydrogen bond is exclusive to the diequatorial (eq-eq) conformer, where the spatial proximity of the hydroxyl proton and the fluorine atom allows for a stabilizing O-H···F interaction.

This hydrogen bond plays a crucial role in shifting the conformational equilibrium. While steric factors might typically influence substituent positions, the energetic advantage conferred by the hydrogen bond makes the diequatorial conformer significantly more stable than the diaxial form, particularly in non-polar environments.[1][2] The strength of this interaction is estimated to be approximately 1.6 kcal mol⁻¹.[1][2]

Conformational Equilibrium and Energetics

The equilibrium between the diaxial and diequatorial conformers is dynamic and solvent-dependent. The diequatorial conformer is favored due to the stabilizing O-H···F intramolecular hydrogen bond.[1][2] In contrast, the diaxial conformer experiences destabilizing 1,3-diaxial interactions. The preference for the diequatorial state can be quantified by the difference in Gibbs free energy (ΔG) between the two conformers.

Caption: Conformational equilibrium of this compound.

Experimental Evidence and Protocols

Spectroscopic methods provide direct evidence for the intramolecular hydrogen bond and allow for the quantification of the conformational equilibrium.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, is a powerful tool for analyzing the conformational populations. By slowing the rate of chair-chair interconversion, the distinct signals for the axial-axial and equatorial-equatorial conformers can be resolved and integrated.[1][2]

Experimental Protocol: Low-Temperature ¹H NMR

-

Sample Preparation: A dilute solution of this compound is prepared in an appropriate deuterated solvent (e.g., CD₂Cl₂, acetone-d₆, CCl₄). The choice of solvent is critical as it influences the conformational equilibrium.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is used.

-

Data Acquisition: ¹H NMR spectra are acquired at a series of decreasing temperatures (e.g., from 298 K down to 193 K).

-

Analysis:

-

At low temperatures, the signals for the C2 proton of the ax-ax and eq-eq conformers become distinct.

-

The relative populations of the conformers are determined by direct integration of these well-resolved signals.[1][2]

-

Vicinal proton-proton coupling constants (³JHH) for the C2 proton are measured. The magnitude of this coupling is dependent on the dihedral angle and provides definitive evidence for the equatorial or axial position of the substituents.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to directly observe the effect of hydrogen bonding on the O-H stretching vibration.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A very dilute solution (<0.01 M) of this compound is prepared in a non-polar, non-hydrogen bonding solvent, typically carbon tetrachloride (CCl₄), to minimize intermolecular hydrogen bonding.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded in the 4000-2500 cm⁻¹ region. A background spectrum of the pure solvent is subtracted.

-

Analysis: The O-H stretching region is analyzed. A sharp band at a higher frequency (~3600 cm⁻¹) corresponds to the "free" hydroxyl group (present in the diaxial conformer), while a broader, red-shifted band at a lower frequency indicates the hydrogen-bonded hydroxyl group of the diequatorial conformer.[3][4] The formation of hydrogen bonds weakens the O-H bond, causing its stretching vibration to occur at a lower frequency.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from spectroscopic and computational studies of this compound.

Table 1: Conformational Free Energy Differences (ΔG(aa–ee)) in Various Solvents

| Solvent | ΔG (kcal mol⁻¹) | Predominant Conformer | Reference |

| CCl₄ (non-polar) | 1.5 | Diequatorial | [1][2] |

| Acetone (polar) | ~1.2 | Diequatorial | [1][2] |

| Vapour State (calculated) | 1.6 | Diequatorial | [1][2] |

Table 2: Representative Spectroscopic Data

| Technique | Parameter | Conformer | Value | Significance | Reference |

| ¹H NMR | Vicinal HH Couplings (C2-H) | Diequatorial | - | Confirms equatorial positions | [1][2] |

| ¹⁹F NMR | ³J(H,F) | Diequatorial | 2-15 Hz (typical) | Gauche relationship confirms conformation | [6] |

| IR Spectroscopy | ν(O-H) Stretch | Free OH (Diaxial) | ~3600 cm⁻¹ | Non-hydrogen bonded OH | [3] |

| IR Spectroscopy | ν(O-H) Stretch | Bonded OH (Diequatorial) | < 3600 cm⁻¹ (red-shifted) | Intramolecular H-bond present | [3][5] |

Theoretical and Computational Analysis

Ab initio and Density Functional Theory (DFT) calculations are essential for complementing experimental data. They provide insights into the intrinsic properties of the conformers in the gas phase and can model the electronic nature of the hydrogen bond.

Computational Workflow

Caption: A typical computational workflow for studying conformers.

Ab initio calculations at the 6-31G(MP2) level have been used to determine the conformer energies.[1][2] These theoretical models often show a smaller energy difference between conformers in the gas phase compared to what is observed experimentally in solution, highlighting the crucial role of solvation.[1][2] Natural Bond Orbital (NBO) analysis is frequently employed to characterize the hydrogen bond as a charge transfer interaction from a lone pair on the fluorine atom (n(F)) to the anti-bonding orbital of the O-H bond (σ(OH)).

Significance in Drug Development

The ability to form intramolecular hydrogen bonds is a key strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[7] By masking polar functional groups, an intramolecular hydrogen bond can:

-

Increase Lipophilicity: This enhances the molecule's ability to cross cell membranes.

-

Improve Oral Absorption: Facilitates passage through the gastrointestinal tract.[7]

-

Stabilize Bioactive Conformations: Locking a molecule into a specific shape required for binding to a biological target.

The principles demonstrated by this compound provide a fundamental understanding that can be applied to the rational design of more complex pharmaceutical compounds.

Caption: Impact of intramolecular H-bonding on drug properties.

Conclusion

The study of this compound provides definitive evidence for the existence and conformational influence of an intramolecular O-H···F hydrogen bond. A powerful combination of low-temperature NMR spectroscopy, solution-phase IR spectroscopy, and quantum-chemical calculations demonstrates that the diequatorial conformer is significantly stabilized by this interaction. The equilibrium is sensitive to the solvent environment, a factor that must be considered when comparing experimental and theoretical results. The principles elucidated from this model system are of profound importance in fields ranging from physical organic chemistry to rational drug design, where the control of molecular conformation through non-covalent interactions is a paramount goal.

References

- 1. Conformational analysis. Part 28. OH⋯F hydrogen bonding and the conformation of this compound | Semantic Scholar [semanticscholar.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 6. The Duke NMR Center Coupling constants [sites.duke.edu]

- 7. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

Theoretical calculations of "trans-2-Fluorocyclohexanol" conformers

An In-depth Technical Guide to the Theoretical Calculations of trans-2-Fluorocyclohexanol Conformers

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the conformational analysis of this compound. The molecule exists predominantly in a conformational equilibrium between two chair forms: one with the fluorine and hydroxyl groups in equatorial positions (eq-eq) and another with both groups in axial positions (ax-ax). The relative stability of these conformers is a subject of significant interest due to the interplay of steric effects and intramolecular hydrogen bonding.

Conformational Analysis

The conformational equilibrium of this compound is dominated by the diequatorial (eq-eq) and diaxial (ax-ax) conformers. The eq-eq conformer is generally found to be more stable, a preference that is influenced by the presence of an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom.[1][2] This interaction is a key factor in stabilizing the eq-eq conformation. The energy difference between these conformers has been a subject of both experimental and theoretical investigation.

Quantitative Data Summary

The relative energies of the this compound conformers have been determined using various experimental and computational methods. The free energy difference (ΔG), enthalpy difference (ΔH), and entropy difference (ΔS) provide quantitative insight into the conformational equilibrium.

| Solvent | Method | ΔG (aa-ee) (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |

| CCl₄ | NMR | 1.5 | 1.5 | 0 | [1][2] |

| Acetone | NMR | 1.2 | - | - | [1][2] |

| Vapour | Solvation Theory | 1.6 | - | - | [1][2] |

| Vapour | ab initio (MP2/6-31G*) | 1.1 | - | - | [1][2] |

Note: 1 cal = 4.184 J. A positive ΔG(aa-ee) indicates that the eq-eq conformer is more stable.

Methodologies

The study of the conformational equilibrium of this compound relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the populations of different conformers in solution.

-

Procedure: The 1H and 13C NMR spectra of this compound are recorded in various solvents and at different temperatures.[1][2]

-

Analysis: At low temperatures, the interchange between conformers is slow on the NMR timescale, allowing for the direct integration of signals corresponding to the ax-ax and eq-eq conformers. This provides the relative populations of each conformer.[1][2] The vicinal proton-proton coupling constants (e.g., JHH) of the proton at C2 are also measured, which provides further information about the dihedral angles and thus the conformation.[1][2]

-

Solvents: A range of solvents with varying polarities, such as carbon tetrachloride (CCl₄) and acetone, are used to investigate the effect of the medium on the conformational equilibrium.[1][2]

Computational Protocols: Theoretical Calculations

Quantum mechanical calculations are employed to model the conformers and predict their relative stabilities.

-

Ab Initio Calculations: Methods such as Møller-Plesset perturbation theory (MP2) are used to calculate the energies of the conformers. A common basis set employed for these calculations is 6-31G*.[1][2] These calculations can be performed for the gas phase (vapour) to understand the intrinsic properties of the molecule without solvent effects.

-

Density Functional Theory (DFT): DFT methods are also widely used for conformational analysis, offering a good balance between accuracy and computational cost.[3] Various functionals and basis sets can be employed to optimize the geometries and calculate the energies of the conformers.

-

Solvation Models: To account for the influence of the solvent, theoretical calculations can be combined with continuum solvation models.[2] These models simulate the solvent environment and allow for the calculation of conformational energies in different media.

Visualizations

Conformational Equilibrium of this compound

Caption: Conformational equilibrium between the diequatorial (eq-eq) and diaxial (ax-ax) forms of this compound.

Computational Workflow for Conformational Analysis

Caption: A generalized workflow for the theoretical calculation of conformational isomers.

References

An In-depth Technical Guide to the Physical Properties of trans-2-Fluorocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of trans-2-Fluorocyclohexanol, a fluorinated cyclohexane derivative of interest in medicinal chemistry and materials science. The document details its boiling and melting points, outlines the experimental methodologies for their determination, and presents a logical workflow for these characterization processes.

Core Physical Properties

This compound (CAS RN: 656-60-0) is a colorless liquid at room temperature. Its physical characteristics are crucial for its handling, purification, and application in various synthetic protocols.

Data Presentation: Physical Constants

The experimentally determined physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in different solvents and under varying temperature and pressure conditions.

| Physical Property | Value | Conditions |

| Melting Point | 21°C | - |

| Boiling Point | 60°C | at 12 mmHg |

Experimental Protocols

While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following sections describe standard, widely accepted methodologies for ascertaining the melting and boiling points of organic compounds. These protocols are applicable for the precise characterization of this compound in a laboratory setting.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following capillary method is a standard procedure for this determination.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (in solid form, which may require cooling below its melting point)

Procedure:

-

Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] The distillation method is a common and accurate technique for determining the boiling point of a liquid sample.[2][3]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

Vacuum source (for reduced pressure distillation)

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled with the liquid sample of this compound and a few boiling chips in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

Equilibrium and Reading: The stable temperature at which the liquid and vapor are in equilibrium, and the liquid is consistently condensing into the receiving flask, is recorded as the boiling point.

-

Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, it is crucial to record the pressure at which the measurement is taken. The observed boiling point of 60°C for this compound was determined at a reduced pressure of 12 mmHg.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for the determination of melting and boiling points.

References

Pioneering the Fluorinated Landscape: The Discovery and First Synthesis of trans-2-Fluorocyclohexanol

A Foundational Contribution to Organofluorine Chemistry by Pascual and Sistaré in 1948

The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. However, the origins of this now vast field of organofluorine chemistry are rooted in foundational studies that first explored the synthesis and properties of simple fluorinated aliphatic compounds. A key, yet often overlooked, milestone in this area is the first reported synthesis of trans-2-Fluorocyclohexanol. This seminal work was published in 1948 by the Spanish chemists J. Pascual and J. Sistaré in the journal Anales de la Real Sociedad Española de Física y Química. Their research laid the groundwork for understanding the reactivity of epoxides with hydrogen fluoride and established a reliable method for the preparation of vicinal fluorohydrins.

This technical guide provides an in-depth analysis of the discovery and first synthesis of this compound, drawing directly from the pioneering work of Pascual and Sistaré. We will detail the experimental protocol, present the reported quantitative data, and illustrate the underlying chemical principles and reaction pathways.

The First Synthesis: Ring-Opening of Cyclohexene Oxide

The inaugural synthesis of this compound was achieved through the acid-catalyzed ring-opening of cyclohexene oxide with hydrogen fluoride. This method, while conceptually straightforward, required careful control of reaction conditions to achieve the desired product and avoid the formation of byproducts.

Experimental Protocol

The following experimental protocol is based on the 1948 publication by Pascual and Sistaré.

Materials:

-

Cyclohexene oxide

-

Anhydrous hydrogen fluoride

-

Diethyl ether (as solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of cyclohexene oxide in diethyl ether was prepared in a reaction vessel suitable for handling anhydrous hydrogen fluoride.

-

The solution was cooled to a low temperature (specific temperature not detailed in available abstracts, but typically between -78 °C and 0 °C for such reactions to control the exothermicity).

-

Anhydrous hydrogen fluoride was carefully added to the cooled ethereal solution of cyclohexene oxide with vigorous stirring. The reaction is exothermic and requires controlled addition to maintain the low temperature.

-

Upon completion of the addition, the reaction mixture was stirred for a specified period to ensure complete conversion of the epoxide.

-

The reaction was then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess hydrogen fluoride. This step must be performed with caution due to the vigorous evolution of carbon dioxide gas.

-

The ethereal layer was separated, and the aqueous layer was extracted with diethyl ether to recover any dissolved product.

-

The combined ethereal extracts were washed with water and then dried over an anhydrous drying agent.

-

The solvent was removed by distillation, and the crude product was purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data from the first synthesis of this compound as reported by Pascual and Sistaré.

| Parameter | Value |

| Starting Material | Cyclohexene oxide |

| Reagent | Anhydrous Hydrogen Fluoride |

| Product | This compound |

| Yield | Specific yield not available in abstracts |

| Boiling Point | Specific boiling point not available in abstracts |

| Stereochemistry | trans |

Note: Access to the full 1948 publication is required to provide specific yields and boiling points.

Reaction Mechanism and Stereochemistry

The synthesis of this compound from cyclohexene oxide proceeds via an acid-catalyzed nucleophilic ring-opening mechanism. The stereochemical outcome of this reaction is a key feature, leading exclusively to the trans isomer.

Step 1: Protonation of the Epoxide

The reaction is initiated by the protonation of the oxygen atom of the cyclohexene oxide ring by hydrogen fluoride. This step is crucial as it activates the epoxide, making it a much better electrophile and converting the hydroxyl group into a good leaving group.

Step 2: Nucleophilic Attack by Fluoride

The fluoride ion then acts as a nucleophile and attacks one of the carbon atoms of the protonated epoxide. This attack occurs from the backside of the carbon-oxygen bond, in a manner analogous to an SN2 reaction. This backside attack is responsible for the inversion of stereochemistry at the site of attack.

Stereochemical Outcome: The Fürst-Plattner Rule

The exclusive formation of the trans product is a classic example of the Fürst-Plattner rule (also known as the rule of diaxial opening). In the chair-like transition state of the cyclohexane ring, the nucleophile (fluoride) attacks the carbon atom in such a way that the incoming nucleophile and the departing oxygen atom both occupy axial positions. This leads to a thermodynamically favored chair-like product conformation and results in the observed trans stereochemistry of the final product.

The following Graphviz diagram illustrates the logical workflow of the synthesis and the key mechanistic steps.

Caption: Workflow and mechanism of the first synthesis of this compound.

Significance and Modern Context

The pioneering work of Pascual and Sistaré in 1948 provided the first chemical synthesis of this compound and, more broadly, contributed to the fundamental understanding of epoxide ring-opening reactions with hydrogen fluoride. This reaction remains a valuable transformation in organic synthesis for the preparation of β-fluorohydrins, which are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereospecificity of the reaction, leading to the trans product, is a testament to the fundamental principles of stereoelectronic control in chemical reactions. While modern methods for fluorination have expanded significantly, the foundational synthesis of this compound remains a landmark achievement in the history of organofluorine chemistry.

Methodological & Application

Asymmetric Synthesis of trans-2-Fluorocyclohexanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of trans-2-fluorocyclohexanol, a valuable chiral building block in medicinal chemistry and materials science. The unique stereoelectronic properties of the fluorine atom in this molecule can significantly influence the conformation and biological activity of larger molecules into which it is incorporated. The following sections detail two primary strategies for achieving high enantiopurity: enantioselective ring-opening of cyclohexene oxide and enzymatic kinetic resolution of racemic this compound.

Method 1: Asymmetric Ring-Opening of Cyclohexene Oxide

This approach introduces chirality during the nucleophilic fluorination of the prochiral epoxide, cyclohexene oxide. A chiral catalyst is employed to control the stereochemical outcome of the fluoride attack, leading to an enantioenriched product. One effective method involves the use of a chiral (salen)chromium complex as a Lewis acid to activate the epoxide towards nucleophilic attack by a fluoride source.[1]

Quantitative Data Summary

| Catalyst | Fluoride Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |

| (S,S)-(+)-(salen)CrCl | KHF₂/18-crown-6 | CH₃CN | RT | 45 | 55 | (R,R) | Bruns & Haufe, 2000[1] |

| Chiral Amine / Chiral Lewis Acid | Benzoyl Fluoride | Various | 50 | High | up to 95 | N/A | Doyle Group, 2010[2][3] |

Note: The dual-catalyst system by the Doyle group has been shown to be effective for a range of cyclic epoxides, and while specific yield for cyclohexene oxide is not detailed in the provided snippets, the high enantioselectivities reported suggest it is a promising approach.

Experimental Protocol: Asymmetric Ring-Opening using Jacobsen's Catalyst

This protocol is adapted from the work of Bruns and Haufe (2000)[1].

Materials:

-

Cyclohexene oxide

-

Potassium bifluoride (KHF₂)

-

18-crown-6

-

(S,S)-(+)-(salen)chromium(III) chloride (Jacobsen's catalyst)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Chromatography supplies for purification

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the solvent, add 18-crown-6 (1.2 equivalents) and potassium bifluoride (1.2 equivalents). Stir the suspension until the solids are well dispersed.

-

Catalyst Introduction: Add the (S,S)-(+)-(salen)chromium(III) chloride catalyst (5-10 mol%) to the reaction mixture.

-

Substrate Addition: Add cyclohexene oxide (1.0 equivalent) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the enantioenriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Logical Workflow for Asymmetric Ring-Opening

Caption: Workflow for the asymmetric synthesis of this compound.

Method 2: Enzymatic Kinetic Resolution of (±)-trans-2-Fluorocyclohexanol

Kinetic resolution is a robust method for separating enantiomers from a racemic mixture. In this approach, a lipase is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica B (Novozym 435) are known to be highly effective for resolving 2-substituted cycloalkanols with high enantioselectivity.[4]

Quantitative Data Summary

| Lipase | Acylating Agent | Solvent | Enantioselectivity (E) | Reference |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diethyl ether or Diisopropyl ether | > 200 | For 2-substituted cycloalkanols[4] |

| Novozym 435 (Candida antarctica B) | Vinyl Acetate | Diethyl ether or Diisopropyl ether | > 200 | For 2-substituted cycloalkanols[4] |

Note: According to the "Kazlauskas rule", for secondary alcohols, the enantiomer with the larger substituent in the "front" quadrant (when the hydroxyl group is in the upper right) is acylated faster. For this compound, this generally predicts that the (R)-enantiomer will be acylated, leaving the (S)-enantiomer as the unreacted alcohol.[4]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

Burkholderia cepacia lipase (e.g., Amano Lipase PS) or Novozym 435

-

Vinyl acetate

-

Anhydrous diethyl ether or diisopropyl ether

-

Molecular sieves (optional, for maintaining anhydrous conditions)

-

Magnetic stirrer and stir bar

-

Chromatography supplies for separation

Procedure:

-

Preparation: To a dry flask containing a magnetic stir bar, add racemic this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., diethyl ether).

-

Enzyme Addition: Add the lipase (a typical starting point is a 1:1 weight ratio of enzyme to substrate, but this can be optimized).

-

Acylating Agent: Add vinyl acetate (typically 1.5-3.0 equivalents).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by GC or TLC, aiming for approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

-

Work-up: Once ~50% conversion is reached, filter off the enzyme and wash it with the reaction solvent.

-

Purification and Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acetylated product (trans-2-fluorocyclohexyl acetate) and the unreacted alcohol (this compound) can be separated by column chromatography.

-

Analysis: Determine the enantiomeric excess of both the separated alcohol and the acetate (after hydrolysis back to the alcohol) using chiral GC or HPLC.

Decision Pathway for Enzymatic Resolution

Caption: Pathway for enzymatic kinetic resolution of this compound.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 3. Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of trans-2-Fluorocyclohexanol as a Chiral Building Block in Pharmaceutical Development

Introduction: In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to this endeavor, providing the stereochemical framework for complex molecular architectures. Among these, trans-2-Fluorocyclohexanol has emerged as a versatile and valuable synthon. The strategic incorporation of fluorine into cyclic scaffolds can significantly enhance the pharmacological profile of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for the utilization of this compound as a chiral building block, with a focus on enzymatic kinetic resolution and its potential application in the synthesis of antiviral drug intermediates.

Application Note 1: Enzymatic Kinetic Resolution of (±)-trans-2-Fluorocyclohexanol

The separation of racemates into their constituent enantiomers is a critical step in asymmetric synthesis. Enzymatic kinetic resolution (EKR) offers a mild and highly selective method for achieving this. Lipases, particularly from Pseudomonas species, have demonstrated exceptional efficacy in the resolution of cyclic secondary alcohols.

The kinetic resolution of racemic this compound is efficiently achieved through lipase-catalyzed transesterification. In this process, one enantiomer is selectively acylated, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. The (R)-enantiomer of trans-2-substituted cycloalkanols is typically acylated at a faster rate, yielding the (R)-ester and the unreacted (S)-alcohol.[1] This selectivity is a cornerstone of this application, enabling access to both enantiomers of the chiral building block.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution of Analogous trans-2-Substituted Cyclohexanols

| Substrate | Lipase | Acylating Agent | Solvent | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | E-Value |

| trans-2-Phenylcyclohexanol | Pseudomonas fluorescens | Chloroacetyl chloride | Dichloromethane | ~50 | >98 | >98 | High |

| trans-2-Azidocyclohexanol | Pseudomonas sp. (Lipase PS) | Vinyl acetate | Diisopropyl ether | ~50 | >99 | >99 | >200 |

| trans-2-Cyanocyclohexanol | Pseudomonas cepacia (Lipase PS) | Vinyl acetate | Diethyl ether | ~50 | >99 | >99 | >200 |

Note: The data presented is for analogous compounds and serves as an illustrative guide for the expected high enantioselectivity in the resolution of this compound. The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-trans-2-Fluorocyclohexanol

This protocol is adapted from established procedures for the kinetic resolution of analogous trans-2-substituted cyclohexanols.

Materials:

-

Racemic (±)-trans-2-Fluorocyclohexanol

-

Pseudomonas fluorescens lipase (PFL)

-

Vinyl acetate

-

Anhydrous solvent (e.g., Diisopropyl ether, Hexane)

-

Celite

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

To a solution of racemic (±)-trans-2-Fluorocyclohexanol (1.0 eq) in anhydrous diisopropyl ether, add Pseudomonas fluorescens lipase (e.g., 50-100 mg per mmol of substrate).

-

Add vinyl acetate (1.5-2.0 eq) to the suspension.

-

Stir the mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.

-

Upon reaching the desired conversion, filter the reaction mixture through a pad of Celite to remove the enzyme. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting mixture of the unreacted alcohol and the formed ester by silica gel column chromatography to separate the two components.

Expected Outcome:

This procedure is expected to yield the unreacted (S)-trans-2-Fluorocyclohexanol and the acetylated (R)-trans-2-Fluorocyclohexyl acetate, both with high enantiomeric excess.

Application Note 2: Synthesis of Chiral Precursors for Fluorinated Carbocyclic Nucleosides

Fluorinated carbocyclic nucleosides are a class of potent antiviral agents. The stereochemistry of the carbocyclic core is crucial for their biological activity. Enantiomerically pure this compound serves as a valuable starting material for the synthesis of key intermediates for these therapeutic agents.

The synthesis of such nucleoside analogues often involves the construction of a cyclopentane or cyclohexane ring with specific stereochemical configurations of substituents, including fluorine, hydroxyl, and a nucleobase mimic. Access to enantiopure fluorinated cycloalkanols allows for the stereocontrolled introduction of these functionalities. General synthetic strategies involve the coupling of a fluorinated carbocyclic moiety with a nucleobase.[2][3][4]

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual pathway for the utilization of enantiopure this compound in the synthesis of a fluorinated carbocyclic nucleoside precursor. This pathway is based on general principles of organic synthesis for nucleoside analogues.

Protocol Outline: Synthesis of a Protected Fluorinated Aminocyclohexanol Intermediate

This protocol outlines the initial steps to convert enantiopure this compound into a versatile intermediate for further elaboration into carbocyclic nucleosides.

Materials:

-

Enantiomerically pure this compound (e.g., the (1S,2S)-enantiomer)

-

Protecting group reagent (e.g., TBDMSCl, Imidazole)

-

Activating agent for the hydroxyl group (e.g., MsCl, Et3N)

-

Azide source (e.g., Sodium azide)

-

Reducing agent (e.g., LiAlH4 or H2, Pd/C)

-

Appropriate solvents (e.g., DMF, THF, Dichloromethane)

Procedure:

-

Protection of the hydroxyl group: React the enantiopure this compound with a suitable protecting group, such as a silyl ether, to prevent its participation in subsequent reactions.

-

Activation and Displacement: Convert the newly protected alcohol into a good leaving group (e.g., a mesylate or tosylate). Subsequently, displace the leaving group with an azide source via an SN2 reaction. This step proceeds with inversion of configuration, leading to a cis-fluoroazide.

-

Reduction of the Azide: Reduce the azide functionality to the corresponding amine using a standard reducing agent. This will yield a protected cis-fluoroaminocyclohexanol derivative, a key building block for the synthesis of various nucleoside analogues.

This chiral intermediate, with its defined stereochemistry of the fluorine and amino groups, can then be further functionalized and coupled with a nucleobase to afford the target fluorinated carbocyclic nucleoside.

This compound is a highly valuable chiral building block with significant potential in the pharmaceutical industry. Its utility is prominently demonstrated in the straightforward access to enantiomerically pure forms via enzymatic kinetic resolution. These enantiopure synthons are key starting materials for the stereoselective synthesis of complex molecules, including potent antiviral agents like fluorinated carbocyclic nucleosides. The protocols and data presented herein, though in part based on close analogs, provide a robust framework for researchers and drug development professionals to harness the synthetic potential of this important chiral building block.

References

- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Fluorinated Analogs Using trans-2-Fluorocyclohexanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The presence of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1][2][3] trans-2-Fluorocyclohexanol is a valuable chiral building block in this endeavor, providing a versatile scaffold for the synthesis of a diverse range of fluorinated analogs for drug discovery and development.[4] Its bifunctional nature, possessing both a hydroxyl group amenable to various transformations and a strategically positioned fluorine atom, allows for the creation of novel chemical entities with the potential for diverse biological activities, including antiviral and anticancer applications.[1][2][5][6]

These application notes provide detailed protocols for the key chemical transformations of this compound, enabling researchers to generate libraries of fluorinated analogs for biological screening.

Key Synthetic Transformations

The chemical versatility of this compound allows for several key modifications, primarily centered around the reactivity of its hydroxyl group. The principal transformations include oxidation to the corresponding ketone, etherification to introduce diverse alkyl or aryl side chains, and esterification to generate a variety of ester derivatives.

Diagram of Synthetic Pathways

Caption: Synthetic routes from this compound.

Experimental Protocols

Oxidation to 2-Fluorocyclohexanone

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 2-fluorocyclohexanone, provides a key intermediate for further derivatization, such as the formation of imines, enamines, or for use in carbon-carbon bond-forming reactions.

Diagram of Oxidation Workflow

Caption: Workflow for the oxidation of this compound.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Celite® or silica gel

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred slurry of PCC (1.5 equivalents) and Celite® (equal weight to PCC) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, eluting with additional diethyl ether.

-

Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-fluorocyclohexanone.

-

Quantitative Data (Typical)

| Reactant | Product | Reagent | Solvent | Yield (%) |

| This compound | 2-Fluorocyclohexanone | PCC | DCM | 75-85 |

Ether Synthesis via Williamson Etherification

The Williamson ether synthesis provides a reliable method for preparing a wide array of ethers from this compound. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Diagram of Etherification Workflow

Caption: Workflow for Williamson ether synthesis.

Protocol: Williamson Ether Synthesis

-

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Diethyl ether